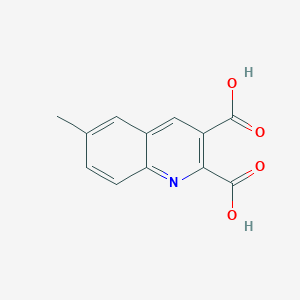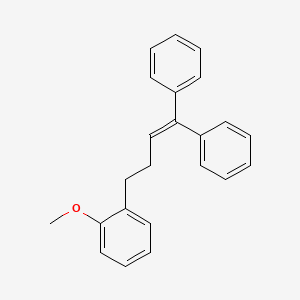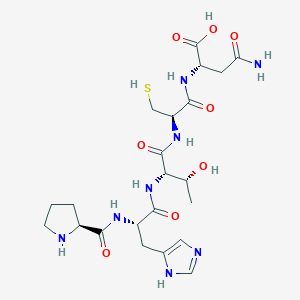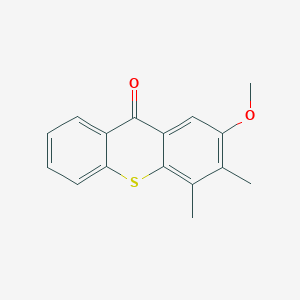![molecular formula C14H15ClOS B12600912 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene CAS No. 644977-03-7](/img/structure/B12600912.png)
1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene is an organic compound with a complex structure that includes a chlorinated cyclohexene ring and a methanesulfinyl group attached to a methylbenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene typically involves multiple steps. One common method starts with the chlorination of cyclohexene to form 1-chlorocyclohexene. This intermediate is then reacted with a sulfinylating agent, such as methanesulfinyl chloride, under controlled conditions to introduce the methanesulfinyl group. The final step involves the attachment of the 4-methylbenzene moiety through a Friedel-Crafts alkylation reaction, using a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or thiol group.
Substitution: The chlorine atom in the cyclohexene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted cyclohexene derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: A structurally related compound with a cyclohexene ring and a ketone group.
2-Cyclohexen-1-one: Another related compound with a similar cyclohexene structure but different functional groups.
Uniqueness
1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene is unique due to its combination of a chlorinated cyclohexene ring and a methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
644977-03-7 |
|---|---|
Molekularformel |
C14H15ClOS |
Molekulargewicht |
266.8 g/mol |
IUPAC-Name |
1-[chloro(cyclohex-2-en-1-ylidene)methyl]sulfinyl-4-methylbenzene |
InChI |
InChI=1S/C14H15ClOS/c1-11-7-9-13(10-8-11)17(16)14(15)12-5-3-2-4-6-12/h3,5,7-10H,2,4,6H2,1H3 |
InChI-Schlüssel |
OMQLVNXIYPNQMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C(=C2CCCC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12600836.png)
![N-[4-(pyridin-4-ylmethylideneamino)phenyl]acetamide](/img/structure/B12600842.png)
![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)





![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
silane](/img/structure/B12600896.png)

![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)
